molecular formula C15H17F3N2O B1323421 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone CAS No. 824982-18-5

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1323421
CAS No.: 824982-18-5
M. Wt: 298.3 g/mol
InChI Key: PWNYLVDRJDUUSR-UHFFFAOYSA-N
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Description

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by its bicyclic structure and trifluoromethyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through asymmetric cycloadditions. The trifluoromethyl group is then introduced using reagents such as trifluoromethylating agents under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.

  • 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanol: This compound is similar but has an alcohol group instead of a ketone.

Uniqueness: 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

1-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)19-9-12-6-7-13(10-19)20(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNYLVDRJDUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2CC3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619820
Record name 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824982-18-5
Record name 2,2,2-Trifluoro-1-[8-(phenylmethyl)-3,8-diazabicyclo[3.2.1]oct-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824982-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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